molecular formula C8H15Cl4FeN2 B1279600 1-Butyl-3-methylimidazolium Tetrachloroferrate CAS No. 359845-21-9

1-Butyl-3-methylimidazolium Tetrachloroferrate

Cat. No. B1279600
CAS RN: 359845-21-9
M. Wt: 336.9 g/mol
InChI Key: FYHLFBVHUIJIII-UHFFFAOYSA-J
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Description

1-Butyl-3-methylimidazolium Tetrachloroferrate is a magnetic ionic liquid . It can be obtained from 1-butyl-3-methylimidazolium chloride and ferric chloride . It has quite low water solubility . Due to the presence of the high spin FeCl4 anion, the liquid is paramagnetic and a magnetic susceptibility of 40.6 × 10−6 emu g−1 is reported .


Synthesis Analysis

The compound can be synthesized from 1-butyl-3-methylimidazolium chloride and ferric chloride .


Molecular Structure Analysis

The molecular formula of 1-Butyl-3-methylimidazolium Tetrachloroferrate is C8H15Cl4FeN2 . Its molar mass is 336.87 g·mol−1 .


Chemical Reactions Analysis

The compound is a magnetic ionic liquid and can be obtained from 1-butyl-3-methylimidazolium chloride and ferric chloride .


Physical And Chemical Properties Analysis

The compound is a magnetic ionic liquid with quite low water solubility . It has a molar mass of 336.87 g·mol−1 .

Scientific Research Applications

Reagents and Catalysts

Organometallic compounds like 1-Butyl-3-methylimidazolium Tetrachloroferrate are often used as reagents and catalysts in various chemical reactions . They can facilitate a wide range of reactions, enhancing the efficiency and selectivity of the processes.

Precursor Materials

This compound can serve as a precursor material in various applications. Precursor materials are substances that undergo chemical changes to produce another substance. In the case of 1-Butyl-3-methylimidazolium Tetrachloroferrate, it could be used to produce other organometallic compounds .

Thin Film Deposition

1-Butyl-3-methylimidazolium Tetrachloroferrate can be used in thin film deposition processes . Thin films are often used in the manufacturing of electronic and photovoltaic devices, and the use of this compound could enhance the properties and performance of these films.

Industrial Chemistry

In the field of industrial chemistry, this compound can be used in various processes . Its unique properties could make it a valuable component in the production of a wide range of industrial chemicals.

Pharmaceuticals

Organometallic compounds are often used in the pharmaceutical industry, and 1-Butyl-3-methylimidazolium Tetrachloroferrate could have potential applications in this field . It could be used in the synthesis of new drugs or as a catalyst in existing processes.

LED Manufacturing

The compound could also find use in the manufacturing of Light Emitting Diodes (LEDs) . Its properties could enhance the efficiency and lifespan of these devices.

Mechanism of Action

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation . It is also harmful to the respiratory system .

Future Directions

The compound has been used as a building block in the synthesis of transparent, ion-conducting, and paramagnetic ionogels . It has also been used in the fabrication of lithium-ion batteries .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLFBVHUIJIII-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl4FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium Tetrachloroferrate

CAS RN

359845-21-9
Record name 1-Butyl-3-methylimidazolium Tetrachloroferrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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